
(Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride is a synthetic organic compound. It is characterized by its unique structural features, including a cyclopropane ring and a trifluoropropenyl group. This compound is of interest in various fields of chemistry and industry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoropropenyl Group: This step may involve halogenation and subsequent substitution reactions to introduce the trifluoropropenyl moiety.
Formation of the Anhydride: The final step involves the formation of the anhydride functional group, which can be achieved through dehydration reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropane ring or the trifluoropropenyl group.
Reduction: Reduction reactions could target the carbonyl groups or the double bond in the trifluoropropenyl group.
Substitution: The chloro group in the trifluoropropenyl moiety can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a chemical context, its reactivity could be attributed to the strain in the cyclopropane ring and the electron-withdrawing effects of the trifluoropropenyl group. These features make it a versatile intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Acid: Similar structure but with a carboxylic acid group instead of an anhydride.
(Z)-3-(2-Bromo-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The uniqueness of (Z)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Anhydride lies in its combination of a strained cyclopropane ring and a highly electronegative trifluoropropenyl group
Eigenschaften
Molekularformel |
C18H18Cl2F6O3 |
|---|---|
Molekulargewicht |
467.2 g/mol |
IUPAC-Name |
[3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarbonyl] 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H18Cl2F6O3/c1-15(2)7(5-9(19)17(21,22)23)11(15)13(27)29-14(28)12-8(16(12,3)4)6-10(20)18(24,25)26/h5-8,11-12H,1-4H3/b9-5-,10-6- |
InChI-Schlüssel |
ZECUHEDDUFLFSO-OZDSWYPASA-N |
Isomerische SMILES |
CC1(C(C1/C=C(\Cl)/C(F)(F)F)C(=O)OC(=O)C2C(C2/C=C(\Cl)/C(F)(F)F)(C)C)C |
Kanonische SMILES |
CC1(C(C1C(=O)OC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)C=C(C(F)(F)F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


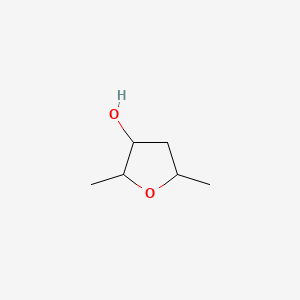
![2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile](/img/structure/B13418515.png)
![(5S,8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13418520.png)
![N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium](/img/structure/B13418527.png)
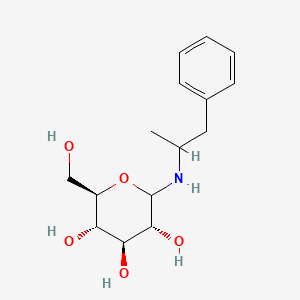
![[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13418539.png)

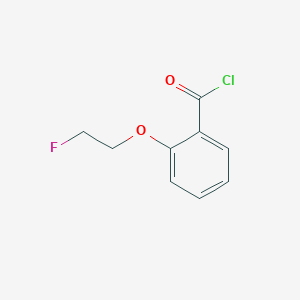
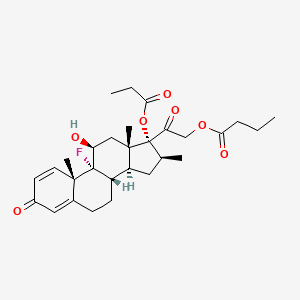
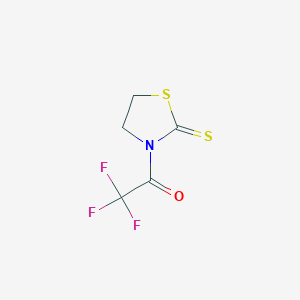

![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
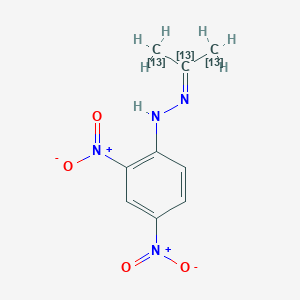
![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)
